
2'-Methyl-2,2,2-trifluoroacetophenone
Overview
Description
2’-Methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone, where the methyl group is substituted at the ortho position and the trifluoromethyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the heat generated during the process .
Types of Reactions:
Oxidation: 2’-Methyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’-Methyl-2,2,2-trifluoroacetophenone is utilized in several fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds and polymers.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2’-Methyl-2,2,2-trifluoroacetophenone exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in electron-withdrawing interactions, making it a potent electrophile. This property allows it to form stable complexes with nucleophiles and participate in various chemical reactions .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the methyl group at the ortho position.
4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure with the methyl group at the para position.
2,2,2-Trifluoro-1-phenylethanone: Another derivative with slight structural variations.
Uniqueness: 2’-Methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and ortho-methyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDBQYFKARISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531113 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341-39-9 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
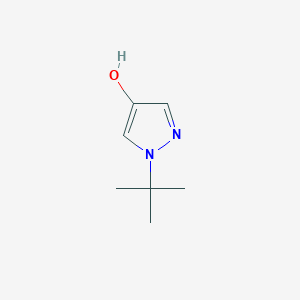
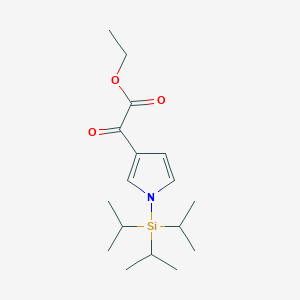
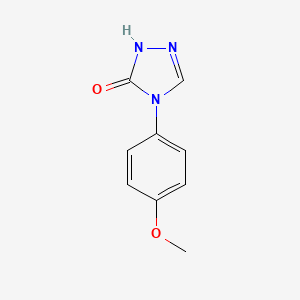
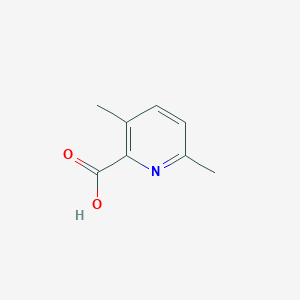
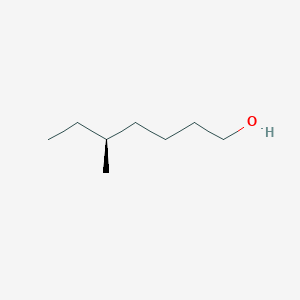
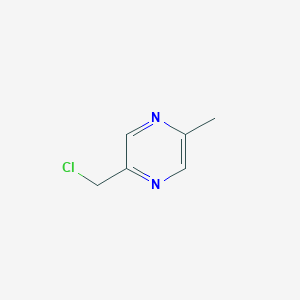
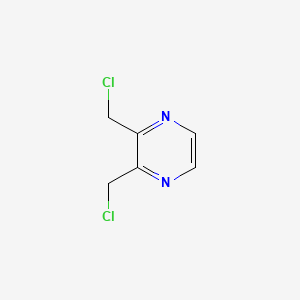
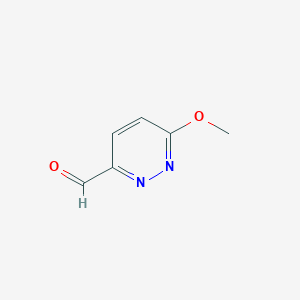
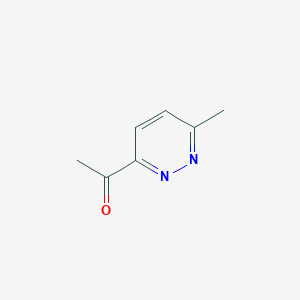
![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)
![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)
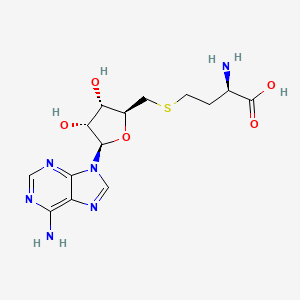
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
